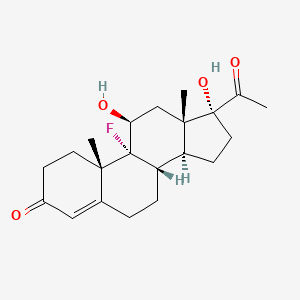

Flugestone

Description

A synthetic fluorinated steroid that is used as a progestational hormone.

Properties

IUPAC Name |

(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29FO4/c1-12(23)20(26)9-7-15-16-5-4-13-10-14(24)6-8-18(13,2)21(16,22)17(25)11-19(15,20)3/h10,15-17,25-26H,4-9,11H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSXGKOMEGSTSE-BPSSIEEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2529-45-5 (Parent) | |

| Record name | Flugestone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000337031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337-03-1 | |

| Record name | (11β)-9-Fluoro-11,17-dihydroxypregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flugestone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000337031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flugestone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flugestone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUROGESTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT3ET34748 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the mechanism of action of Flugestone

An In-depth Technical Guide on the Mechanism of Action of Flugestone Acetate

Executive Summary

This compound acetate (FGA), also known as Flurogestone acetate or Cronolone, is a potent synthetic progestin derived from 17α-hydroxyprogesterone.[1][2] Primarily utilized in veterinary medicine, its main application is the synchronization of estrus in sheep and goats, facilitating controlled breeding programs.[3][4][5] The core mechanism of FGA revolves around its function as a powerful agonist for the progesterone receptor (PR).[6][7][8] By binding to these receptors, it mimics the action of endogenous progesterone with significantly higher potency, exerting strong negative feedback on the hypothalamo-pituitary-gonadal (HPG) axis.[6] This feedback suppresses the secretion of gonadotropins, thereby inhibiting follicular maturation and ovulation, which is the basis for its use in controlling the reproductive cycle.[6] This document provides a detailed examination of the molecular and physiological mechanisms of this compound acetate, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Hypothalamo-Pituitary-Gonadal (HPG) Axis Modulation

This compound acetate is a synthetic analogue of progesterone and is reported to be approximately 20 times more potent than the natural hormone.[6] Its primary pharmacological effect is achieved through high-affinity binding to progesterone receptors in various target tissues, most importantly the hypothalamus and the anterior pituitary gland.[6]

2.1 Negative Feedback on Gonadotropin Release The binding of FGA to progesterone receptors in the hypothalamus suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[6] This, in turn, reduces the stimulation of the anterior pituitary. Concurrently, FGA acts directly on the gonadotropic cells of the anterior pituitary, inhibiting their sensitivity to GnRH. The cumulative effect is a marked suppression of the release of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[6]

The sustained presence of FGA, typically administered via an intravaginal sponge, maintains low circulating levels of LH and FSH.[6] This hormonal environment prevents the final stages of ovarian follicular development and maturation and, crucially, prevents the pre-ovulatory LH surge required to trigger ovulation.[6][9] Upon withdrawal of the FGA source (i.e., removal of the sponge), the negative feedback is lifted. The pituitary rapidly resumes gonadotropin secretion, leading to synchronized follicular growth, estrus, and ovulation in the treated animals.[6]

2.2 Receptor Selectivity Pharmacodynamic studies indicate that FGA's action is predominantly progestational.[3] It is reported to lack significant anti-progestational, androgenic, or anti-androgenic properties, ensuring a targeted effect on the reproductive axis. However, it does exhibit low glucocorticoid activity.[3][6]

Caption: Negative feedback mechanism of this compound Acetate on the HPG axis.

Cellular and Molecular Signaling Pathways

The effects of this compound acetate are mediated through classical genomic and potentially non-genomic signaling pathways typical of progestins.

3.1 Genomic (Canonical) Signaling The primary mechanism involves the canonical nuclear receptor signaling pathway.[10]

-

Ligand Binding: As a lipophilic steroid, FGA diffuses across the cell membrane and binds to intracellular progesterone receptors (PR-A and PR-B) located in the cytoplasm.[11]

-

Conformational Change and Dimerization: This binding induces a conformational change in the receptor, causing the dissociation of chaperone proteins (e.g., heat shock proteins). The activated receptors then dimerize.[11]

-

Nuclear Translocation and DNA Binding: The receptor-ligand dimer translocates into the nucleus and binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.[10][11]

-

Transcriptional Regulation: The DNA-bound complex recruits a variety of co-activator or co-repressor proteins, which ultimately modulates the transcription of genes involved in the reproductive process, such as those controlling gonadotropin synthesis.[10] In the hypothalamus and pituitary, this leads to the downregulation of genes responsible for GnRH and gonadotropin subunit production.

3.2 Non-Genomic (Rapid) Signaling In addition to the slower genomic actions, some progestins can initiate rapid, non-genomic effects by interacting with membrane-associated PRs or other cell surface receptors. These actions can trigger intracellular signaling cascades, such as the c-Src/p21ras/MAP kinase pathway.[12][13] While not specifically detailed for FGA in the available literature, it is plausible that as a potent progestin, it may also engage these pathways, contributing to its overall physiological effect.

Caption: Canonical genomic signaling pathway of this compound Acetate.

Quantitative Data Summary

The following tables summarize key pharmacodynamic and pharmacokinetic parameters for this compound acetate based on available data.

Table 1: Pharmacodynamic Properties of this compound Acetate

| Parameter | Value/Description | Species | Reference |

|---|---|---|---|

| Drug Class | Progestin; Progestogen ester | N/A | [1][2] |

| Molecular Target | Progesterone Receptor (Agonist) | N/A | [6][14] |

| Relative Potency | ~20 times more potent than progesterone | N/A | [6] |

| Primary Activity | Progestational | Rabbit, Rat | [3] |

| Other Activities | Low glucocorticoid activity. No significant androgenic, anti-androgenic, or anti-progestational activity. | N/A | [3][6] |

| No-Observed-Effect Level (NOEL) | 0.003 mg/kg bw/day (for endometrial proliferation) | Rabbit |[3] |

Table 2: Pharmacokinetic Parameters in Sheep (Intravaginal Administration)

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Cmax (Peak Plasma Concentration) | 1.4 - 3.7 | ng/mL | [6] |

| Tmax (Time to Peak Concentration) | 8 - 24 | hours | [6] |

| Post-Withdrawal Concentration | < 0.04 (LOQ) | ng/mL |[6] |

Experimental Protocols

The mechanism of action of progestins like FGA is elucidated through a combination of in vitro and in vivo experiments. While specific protocols for FGA are not fully detailed in the public domain, the following represent standard methodologies in the field.

5.1 In Vitro: Receptor Binding Assay

-

Objective: To determine the binding affinity and selectivity of FGA for the progesterone receptor relative to other steroid receptors (e.g., androgen, estrogen, glucocorticoid).

-

Methodology:

-

Preparation: Cytosolic extracts containing the receptor of interest are prepared from target tissues (e.g., rabbit uterus) or from cells engineered to overexpress the human progesterone receptor.

-

Competitive Binding: A constant concentration of a radiolabeled progestin (e.g., ³H-promegestone) is incubated with the receptor preparation.

-

Incubation: Increasing concentrations of unlabeled FGA (the competitor) are added to the mixture.

-

Separation: After incubation, bound and unbound radioligand are separated (e.g., using dextran-coated charcoal).

-

Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

-

Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of FGA that inhibits 50% of radioligand binding) is calculated. The equilibrium dissociation constant (Ki) can then be determined to quantify binding affinity.

-

5.2 In Vivo: Estrus Synchronization in Ewes

-

Objective: To assess the efficacy of FGA in suppressing and synchronizing estrus and ovulation in a live animal model.

-

Methodology:

-

Animal Selection: A cohort of non-pregnant, anestrous or cycling ewes is selected.

-

Treatment Protocol:

-

An intravaginal sponge containing a defined dose of FGA (e.g., 20 mg or 40 mg) is inserted into each ewe and left in place for a specified duration (e.g., 12-14 days).[4][6][15]

-

Optionally, an injection of a prostaglandin F₂α analogue (to cause luteolysis) is administered 1-2 days before sponge removal.[4]

-

At the time of sponge removal, an injection of equine chorionic gonadotropin (eCG) is often administered to stimulate a robust follicular phase.[4]

-

-

Monitoring and Data Collection:

-

Estrus Detection: Ewes are monitored for signs of estrus (e.g., standing to be mounted by a vasectomized ram) at regular intervals (e.g., every 12 hours) following sponge removal.

-

Hormone Analysis: Blood samples are collected periodically throughout the protocol to measure plasma concentrations of LH, FSH, and progesterone via radioimmunoassay (RIA) or ELISA. This confirms the suppression of gonadotropins during FGA treatment and characterizes the pre-ovulatory LH surge after withdrawal.

-

Ovulation Rate: Ovulation is confirmed and quantified via laparoscopy or ultrasonography a few days after the observed estrus.

-

-

Analysis: Key endpoints include estrus response rate (%), time to onset of estrus, pregnancy rate, and lambing rate.[4]

-

Caption: Workflow for an in vivo estrus synchronization protocol using FGA.

References

- 1. This compound acetate [medbox.iiab.me]

- 2. This compound acetate - Wikipedia [en.wikipedia.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Evaluating estrus synchronization and early pregnancy detection in Ossimi sheep: The influence of fluorogestone acetate treatment duration and dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intravaginal controlled administration of flurogestone acetate I: Development of a stability-indicating liquid chromatographic method and stability kinetics of flurogestone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological particulars - Chronogest CR® 20 mg controlled release vaginal sponge for sheep [noahcompendium.co.uk]

- 7. Flurogestone Acetate | C23H31FO5 | CID 10476437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cronolone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Frontiers | Neuroendocrine mechanisms underlying estrogen positive feedback and the LH surge [frontiersin.org]

- 10. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Progesterone Pathway [gentarget.com]

- 12. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross‐talk with estrogen receptor | The EMBO Journal [link.springer.com]

- 13. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound acetate [sitem.herts.ac.uk]

- 15. researchgate.net [researchgate.net]

Flugestone Acetate: A Comprehensive Technical Guide

Abstract

Flugestone acetate (FGA), a synthetic progestin, has been a cornerstone in veterinary medicine for the synchronization of estrus in sheep and goats. This technical guide provides an in-depth overview of its chemical structure, physicochemical and pharmacological properties, and mechanism of action. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of current knowledge. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams. While FGA's primary action is through high-affinity binding to the progesterone receptor, it also exhibits some glucocorticoid activity. Its pharmacokinetic profile, particularly its absorption and metabolism following intravaginal administration, has been characterized in target species. This guide synthesizes available data to facilitate a deeper understanding of this compound acetate and to support further research and development.

Chemical Structure and Identifiers

This compound acetate, systematically named [(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate, is a synthetic pregnane steroid.[1] It is a derivative of progesterone and 17α-hydroxyprogesterone.

Table 1: Chemical Identifiers of this compound Acetate

| Identifier | Value |

| IUPAC Name | [(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate[1] |

| CAS Number | 2529-45-5[1] |

| Molecular Formula | C23H31FO5[1] |

| Molecular Weight | 406.49 g/mol [2] |

| PubChem CID | 10476437[1] |

| ChEMBL ID | CHEMBL2106773[1] |

| UNII | X60881643X[1] |

| Synonyms | Flurogestone acetate, Cronolone, FGA, SC-9880[1][3] |

Physicochemical Properties

This compound acetate is a white to off-white crystalline solid. Its solubility and other physical properties are crucial for its formulation and delivery, particularly in intravaginal sponges used in veterinary applications.

Table 2: Physicochemical Properties of this compound Acetate

| Property | Value |

| Melting Point | 224-226 °C |

| Boiling Point | 526.7 ± 50.0 °C (Predicted) |

| Solubility | Soluble in alcohol, sparingly soluble in chloroform and methanol, slightly soluble in ethyl acetate, and practically insoluble in water. |

| pKa | 13.09 ± 0.70 (Predicted) |

| Appearance | White to off-white crystalline powder |

| Storage | Store in a cool, dry place away from direct sunlight. |

Pharmacology

Mechanism of Action

This compound acetate is a potent synthetic progestogen. Its primary mechanism of action involves binding to and activating progesterone receptors (PRs). This interaction mimics the effects of endogenous progesterone. In the context of estrus synchronization, FGA exerts negative feedback on the hypothalamus and pituitary gland, suppressing the release of gonadotropin-releasing hormone (GnRH) and, consequently, follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This inhibition of gonadotropin secretion prevents follicular development and ovulation. Upon withdrawal of the FGA-containing device, the negative feedback is removed, leading to a surge in GnRH, FSH, and LH, which in turn triggers synchronized follicular growth and ovulation.

This compound acetate has been reported to be approximately 20-25 times more potent than progesterone.[4][5][6] Besides its progestogenic activity, FGA also possesses some glucocorticoid effects due to its ability to bind to glucocorticoid receptors (GRs). However, it is reported to be devoid of estrogenic and androgenic activity.[7]

Signaling Pathways

The activation of progesterone receptors by this compound acetate initiates a cascade of intracellular events. The classical genomic pathway involves the binding of the FGA-PR complex to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the synthesis of proteins that mediate the physiological effects of the hormone.

In addition to the classical genomic pathway, progestins can also elicit rapid, non-genomic effects. These are mediated by membrane-associated progesterone receptors and involve the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. The interplay between these genomic and non-genomic pathways is crucial for the full spectrum of progestin action.

Pharmacokinetics

The pharmacokinetic profile of this compound acetate has been primarily studied in sheep and goats, the target species for its veterinary use.

Table 3: Pharmacokinetic Parameters of this compound Acetate in Sheep and Goats (Intravaginal Administration)

| Parameter | Sheep | Goats |

| Route of Administration | Intravaginal sponge | Intravaginal sponge |

| Dosage | 30 or 40 mg | 45 mg |

| Absorption | Readily absorbed | Readily absorbed |

| Plasma Concentration | Relatively constant during treatment | Two plateaus observed: 0.77 µg/L (days 0-2) and 0.53 µg/L (days 3-9) |

| Metabolism | Metabolized mainly into hydroxylated products | Metabolized to a number of hydroxylated products |

| Elimination Half-life (t½) | Biphasic elimination after sponge removal: rapid phase (t½ = 1.6 hours) and slower phase (t½ = 28.7 hours) | Plasma concentrations below the limit of detection within 24 hours after sponge removal |

| Excretion | Primarily in feces and urine | Not specified |

Experimental Protocol: Pharmacokinetic Study in Sheep (Conceptual)

While specific detailed protocols are proprietary, a general workflow for a pharmacokinetic study of this compound acetate in sheep can be outlined.

Experimental Methodologies

Receptor Binding Assay (Conceptual)

To determine the binding affinity of this compound acetate to progesterone and glucocorticoid receptors, a competitive radioligand binding assay is a standard method.

Conclusion

This compound acetate is a well-characterized synthetic progestin with established applications in veterinary medicine. Its high potency and predictable pharmacokinetic profile make it an effective tool for estrus synchronization. This technical guide has summarized the key chemical, physical, and biological properties of this compound acetate, providing a valuable resource for researchers and drug development professionals. While its primary mechanism of action through the progesterone receptor is well understood, further research into its specific interactions with various signaling pathways and a more precise quantification of its binding affinities would provide a more complete understanding of this important veterinary drug.

References

- 1. Pharmacological particulars - Chronogest CR® 20 mg controlled release vaginal sponge for sheep [noahcompendium.co.uk]

- 2. Deep Sequencing Reveals New Aspects of Progesterone Receptor Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]

- 3. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. medkoo.com [medkoo.com]

- 6. Novel inhibitors | DC Chemicals [dcchemicals.com]

- 7. Relationship between progesterone receptor binding and progestin biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Flugestone Acetate vs. Progesterone: An In-depth Technical Guide to Progesterone Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progesterone, a naturally occurring steroid hormone, plays a pivotal role in the female reproductive cycle and pregnancy by acting on the progesterone receptor (PR). Synthetic progestins, such as flugestone acetate (also known as flurogestone acetate or Cronolone), have been developed to mimic or modulate the effects of progesterone for various therapeutic and agricultural applications. Understanding the comparative binding affinity of these compounds for the progesterone receptor is crucial for predicting their potency and clinical efficacy. This technical guide provides a detailed comparison of this compound acetate and progesterone in their interaction with the progesterone receptor, supported by available data, experimental methodologies, and pathway visualizations.

Progesterone Receptor Binding Affinity: A Comparative Analysis

Key Findings:

-

This compound Acetate: This synthetic progestin is recognized for its high progestational potency. Reports indicate that this compound acetate is approximately 20 to 25 times more potent than progesterone in its physiological effects.[1] Its primary action is through binding to progesterone receptors, which triggers a negative feedback mechanism on the hypothalamo-pituitary axis, ultimately suppressing the release of gonadotropins.[2][3] Interestingly, studies in rats have suggested a lower affinity of receptor sites for this compound acetate in this species, highlighting potential species-specific differences in receptor binding.[4]

-

Progesterone: The natural ligand for the progesterone receptor, progesterone, exhibits high-affinity binding. For the human recombinant progesterone receptor A (PR-A), the inhibition constant (Ki) for progesterone has been determined to be in the nanomolar range, specifically between 1.1 and 6.2 nM.[5]

Data Summary:

Due to the absence of specific Ki or IC50 values for this compound acetate in the reviewed literature, a direct quantitative comparison in a tabular format is limited. The following table summarizes the available binding affinity and potency information.

| Compound | Receptor | Binding Affinity/Potency | Source Species (for in vivo/ex vivo data) | Citation |

| This compound Acetate | Progesterone Receptor | Approx. 20-25x more potent than progesterone | Sheep | [1] |

| Progesterone Receptor | Lower affinity compared to other species | Rat | [4] | |

| Progesterone | Progesterone Receptor A (human, recombinant) | Ki: 1.1 - 6.2 nM | Human | [5] |

Note: The higher potency of this compound acetate in vivo does not solely depend on receptor binding affinity but also on other pharmacokinetic and pharmacodynamic factors, such as metabolic stability and bioavailability.

Progesterone Receptor Signaling Pathways

Upon binding of an agonist like progesterone or this compound acetate, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.

Experimental Protocols: Competitive Radioligand Binding Assay

The binding affinity of compounds to the progesterone receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., this compound acetate or progesterone) to compete with a radiolabeled ligand for binding to the receptor.

Methodology Overview:

-

Receptor Preparation:

-

A source of progesterone receptors is required. This can be a cell line engineered to express the receptor, or tissue homogenates from organs known to be rich in progesterone receptors (e.g., uterus).

-

The cells or tissues are homogenized, and the cytosolic fraction containing the soluble progesterone receptors is isolated by centrifugation.

-

-

Competitive Binding Incubation:

-

A fixed concentration of a high-affinity radiolabeled progestin (e.g., [³H]-progesterone or a synthetic radiolabeled progestin like [³H]-R5020) is incubated with the receptor preparation.

-

Increasing concentrations of the unlabeled test compound (the "competitor," such as this compound acetate or unlabeled progesterone) are added to the incubation mixture.

-

The incubation is carried out at a specific temperature (e.g., 4°C) and for a sufficient duration to reach binding equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. A common method is the use of dextran-coated charcoal.[6] The charcoal adsorbs the free radioligand, while the larger receptor-ligand complexes remain in the supernatant after centrifugation.

-

-

Quantification and Data Analysis:

-

The radioactivity in the supernatant (representing the bound radioligand) is measured using a scintillation counter.

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor.

-

Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

-

Conclusion

This compound acetate is a potent synthetic progestin with significantly higher progestational activity than natural progesterone. This enhanced potency is attributed to its interaction with the progesterone receptor, leading to the modulation of gene expression through established signaling pathways. While precise quantitative data on the binding affinity of this compound acetate to the progesterone receptor remains elusive in the readily available scientific literature, its high in vivo potency suggests a strong and effective interaction with the receptor. Further detailed binding studies are warranted to provide a more definitive quantitative comparison with progesterone. The methodologies outlined in this guide provide a framework for conducting such comparative binding affinity studies, which are essential for the continued development and understanding of synthetic progestins in both clinical and veterinary medicine.

References

- 1. Fluorogestone acetate for oestrus control in sheep and goats (also known as this compound Acetate, Flurogestone Acetate, Fluorogesterone Acetate) [pharmplex.com.au]

- 2. Pharmacological particulars - Chronogest CR® 20 mg controlled release vaginal sponge for sheep [noahcompendium.co.uk]

- 3. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Specific interactions of progestins and anti-progestins with progesterone antibodies, plasma binding proteins and the human recombinant receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A New Strategy for Selective Targeting of Progesterone Receptor With Passive Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

early studies on Flugestone and estrous cycle

An In-depth Technical Guide to Early Studies on Flugestone Acetate and the Estrous Cycle

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound acetate (FGA), also known as Flurogestone acetate or cronolone, is a potent synthetic progestogen first synthesized by G. D. Searle and Company in 1959 and identified as SC-9880.[1] As a derivative of progesterone, it exhibits significantly higher progestational activity, estimated to be approximately 20 to 25 times more potent than progesterone itself.[1][2] Early research, notably by Robinson and Wishart in 1967, established its efficacy in controlling the ovarian cycle in sheep.[1] These pioneering studies demonstrated that FGA, when administered via an impregnated intravaginal sponge, could effectively block ovulation and synchronize estrus, leading to high conception rates upon removal.[1] Its primary application in veterinary medicine is for the controlled breeding and synchronization of estrus and ovulation in small ruminants, particularly sheep and goats.[3][4]

Mechanism of Action

This compound acetate functions by mimicking the action of progesterone during the luteal phase of the estrous cycle.[3] Its high progestational activity exerts a strong negative feedback effect on the hypothalamo-pituitary axis.[2] This feedback mechanism suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn reduces the secretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)—from the pituitary gland.[2][5] The suppression of LH and FSH prevents the final stages of follicular maturation and ovulation, effectively placing the animal in an artificial luteal phase.[2][3] Upon withdrawal of the FGA source, the negative feedback is removed, leading to a surge in gonadotropin release, which initiates a synchronized follicular phase, culminating in estrus and ovulation.[3]

References

- 1. Fluorogestone acetate for oestrus control in sheep and goats (also known as this compound Acetate, Flurogestone Acetate, Fluorogesterone Acetate) [pharmplex.com.au]

- 2. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]

- 3. Fluorogestone Acetate (FGA) sponges for the synchronisation of oestrus (estrus, estrous) in sheep and goats [pharmplex.com.au]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Enduring Utility of Cronolone (Flugestone Acetate): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cronolone, the commercial name for the synthetic progestin Flugestone acetate (FGA), has carved a significant niche in veterinary medicine since its development in the mid-20th century. First synthesized in 1959 by G.D. Searle and Company and designated as SC-9880, this potent analogue of progesterone has been instrumental in the advancement of reproductive management in livestock, particularly for the synchronization of estrus in sheep and goats.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of Cronolone, presenting key data, experimental methodologies, and the physiological pathways through which it exerts its effects.

Introduction: The Genesis of a Synthetic Progestin

The story of Cronolone is rooted in the broader narrative of steroid hormone research that burgeoned in the 1950s. Following the successful synthesis of norethindrone in 1951, a key component of the first oral contraceptives, the scientific community was actively exploring modifications to the progesterone molecule to enhance its therapeutic potential.[4][5] It was in this environment of fervent research that chemists at G.D. Searle & Company synthesized this compound acetate, a compound that demonstrated significantly higher progestational activity than the endogenous hormone.[1][2]

Chemically identified as 17α-acetoxy-9α-fluoro-11β-hydroxyprogesterone, Cronolone's structure incorporates a fluorine atom at the 9α position and a hydroxyl group at the 11β position of the steroid nucleus, modifications that contribute to its enhanced potency.[6] Initial studies quickly established its efficacy, revealing it to be approximately 20 to 25 times more potent than progesterone itself.[1][2] This high potency allowed for the development of effective, low-dose formulations, primarily for veterinary applications.

Physicochemical and Pharmacokinetic Profile

Cronolone is a white to off-white crystalline solid. Its molecular and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 17α-acetoxy-9α-fluoro-11β-hydroxypregn-4-ene-3,20-dione | [6] |

| Synonyms | This compound acetate, Flurogestone acetate, FGA, SC-9880 | [3][6] |

| Molecular Formula | C23H31FO5 | [2] |

| Molecular Weight | 406.49 g/mol | [2] |

| Melting Point | 266-269 °C | [7] |

| Solubility | Soluble in DMSO | [2][8] |

Pharmacokinetics:

The primary route of administration for Cronolone in its veterinary application is intravaginal, through the use of impregnated sponges.[9][10] This method allows for the controlled release of the drug over a specified period.

| Parameter | Sheep | Goats | Source |

| Dosage | 20-40 mg/sponge | 45 mg/sponge | [10] |

| Tmax (Time to maximum concentration) | 8 - 24 hours | Not Specified | [9] |

| Cmax (Maximum concentration) | 1.4 - 3.7 ng/mL | Not Specified | [9] |

| Metabolism | Primarily into hydroxylated metabolites | Primarily into hydroxylated metabolites | [9] |

| Excretion | Faeces and urine | Faeces and urine | [9] |

Mechanism of Action and Signaling Pathway

Cronolone exerts its physiological effects by mimicking the action of progesterone. It binds to and activates progesterone receptors (PRs), which are intracellular steroid hormone receptors.[9] The activation of these receptors in the hypothalamus and pituitary gland triggers a negative feedback loop, suppressing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and, consequently, follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary.[9] This suppression of gonadotropins prevents follicular development and ovulation, effectively holding the animal in a state analogous to the luteal phase of the estrous cycle.[9]

Upon withdrawal of the Cronolone source (i.e., removal of the vaginal sponge), the negative feedback is lifted. The subsequent surge in FSH and LH release stimulates follicular growth and triggers a synchronized ovulation, allowing for timed insemination.[9]

Key Experimental Protocols

A. Determination of Progestational Activity (Rabbit Model):

The progestational activity of new compounds was historically determined using the Clauberg or McPhail test in immature female rabbits.

-

Animal Model: Immature female rabbits were used as they provide a consistent and sensitive model for detecting progestational effects.

-

Estrogen Priming: The rabbits were first primed with estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.

-

Test Compound Administration: Following estrogen priming, the animals were treated with the test compound (Cronolone) at various doses, typically via subcutaneous injection, for a set number of days. A control group would receive the vehicle only.

-

Endpoint Measurement: After the treatment period, the animals were euthanized, and their uteri were excised. The degree of endometrial proliferation and glandular development was assessed histologically and scored on a standardized scale (e.g., McPhail scale).

-

Data Analysis: Dose-response curves were generated to determine the potency of the test compound relative to progesterone.

B. Estrus Synchronization in Ewes (Intravaginal Sponge Method):

The pioneering work of Robinson and Wishart in the 1960s established the intravaginal sponge as an effective delivery method for Cronolone.

-

Animal Selection: Ewes were selected and acclimatized to the experimental conditions.

-

Sponge Preparation: Polyurethane sponges were impregnated with a specific dose of Cronolone (e.g., 20-40 mg).

-

Intravaginal Insertion: The sponges were inserted into the anterior vagina of the ewes using a specialized applicator.

-

Treatment Duration: The sponges were left in place for a predetermined period, typically ranging from 7 to 14 days.

-

Sponge Removal and Gonadotropin Administration: At the end of the treatment period, the sponges were removed. In many protocols, an injection of Pregnant Mare Serum Gonadotropin (PMSG) was administered at the time of sponge removal to further stimulate a fertile estrus.

-

Estrus Detection and Insemination: Following sponge removal, ewes were monitored for signs of estrus (e.g., using a vasectomized ram). Timed artificial insemination or natural mating was then performed at a fixed time after the onset of estrus.

-

Outcome Assessment: Pregnancy rates were determined at a later stage (e.g., via ultrasound) to evaluate the efficacy of the synchronization protocol.

Toxicological and Safety Data

Toxicological studies have been conducted to establish the safety profile of Cronolone.

| Study Type | Species | Key Findings | Source |

| 90-Day Oral Toxicity | Rat | No-Observed-Effect Level (NOEL) of 0.2 mg/kg body weight/day. Effects at higher doses included decreased body weight gain and adrenal weight. | [10] |

| Reproductive Toxicity | Rabbit | NOEL of 0.003 mg/kg body weight/day for endometrial proliferation. | [10] |

Conclusion

From its synthesis in 1959 to its widespread use in modern veterinary practice, Cronolone (this compound acetate) stands as a testament to the power of targeted chemical modification in enhancing the therapeutic utility of steroid hormones. Its high potency and reliable efficacy in controlling the estrous cycle have made it an invaluable tool for livestock producers worldwide. While the foundational research was conducted over half a century ago, the principles of its action and the methodologies for its application remain central to reproductive management in small ruminants. Further research into the nuanced interactions of synthetic progestins with their receptors continues to build upon the legacy of compounds like Cronolone, paving the way for even more precise and effective interventions in animal and human health.

References

- 1. flockandherd.net.au [flockandherd.net.au]

- 2. karger.com [karger.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Residual levels on medroxyprogesterone acetate- impregnated sponges after estrus synchronization treatment and their relationship with fertility in cyclic goats | Semantic Scholar [semanticscholar.org]

- 5. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of progesterone in sheep using a commercial ELISA kit for human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. COMMUNICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

Flugestone Acetate Solubility: A Technical Guide for Researchers

For immediate release:

This technical guide provides a comprehensive overview of the solubility of flugestone acetate in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative data, details experimental protocols for solubility determination, and presents a visual workflow for assessing compound solubility.

Introduction

This compound acetate, a synthetic progestin, is a compound of interest in various fields of pharmaceutical research. A thorough understanding of its solubility in different solvent systems is critical for experimental design, formulation development, and ensuring the accuracy and reproducibility of research findings. This guide aims to provide a centralized resource for this essential physicochemical property.

Quantitative and Qualitative Solubility Data

The solubility of this compound acetate has been characterized in a range of common laboratory solvents. The following table summarizes the available data, providing a comparative overview. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

| Solvent | Solubility | Data Type |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[1] | Quantitative |

| Ethanol | 20 mg/mL[1] | Quantitative |

| Water | Insoluble[1] | Qualitative |

| Chloroform | Sparingly Soluble[2][3] | Qualitative |

| Methanol | Sparingly Soluble[2][3] | Qualitative |

| Ethyl Acetate | Slightly Soluble[2][3] | Qualitative |

| Acetonitrile | Soluble (Commercially available as a solution)[4][5] | Qualitative |

Note: "Sparingly soluble" and "slightly soluble" are qualitative terms from pharmacopeial standards that indicate a general range of solubility but are not precise quantitative values.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The equilibrium solubility of a compound is a critical parameter in pharmaceutical sciences. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance.[6][7][8][9]

Principle

This method involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the solvent is constant and represents the saturation solubility under the given conditions.

Materials and Equipment

-

This compound Acetate (solid)

-

Selected solvents (e.g., DMSO, ethanol, water, etc.)

-

Volumetric flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

-

Vials and appropriate closures

Step-by-Step Procedure

-

Preparation of Solvent System: Prepare the desired solvent or buffer system and allow it to equilibrate to the target temperature (e.g., 25 °C or 37 °C).

-

Addition of Excess Solute: Add an excess amount of this compound acetate to a series of vials containing a known volume of the solvent system. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate at a constant temperature. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[9] The agitation speed should be sufficient to keep the solid suspended without causing excessive foaming.

-

Phase Separation: After the equilibration period, allow the samples to stand undisturbed to permit the sedimentation of excess solid. Subsequently, separate the saturated supernatant from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles. It is crucial to pre-rinse the filter with a small amount of the sample to minimize drug adsorption to the filter membrane.

-

-

Sample Analysis:

-

Accurately dilute the clear, saturated supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound acetate in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

-

-

Calculation: Calculate the solubility of this compound acetate in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or g/100mL.

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a typical workflow for determining the solubility of a pharmaceutical compound like this compound acetate.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound acetate in common laboratory solvents. The presented data and experimental protocol for the shake-flask method offer valuable resources for researchers. Accurate and consistent determination of solubility is paramount for the successful progression of research and development in the pharmaceutical sciences.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Cas 2529-45-5,this compound 17-acetate | lookchem [lookchem.com]

- 3. This compound 17-acetate CAS#: 2529-45-5 [amp.chemicalbook.com]

- 4. Flurogestone Acetate | C23H31FO5 | CID 10476437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. achemtek.com [achemtek.com]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. quora.com [quora.com]

The Metabolic Fate of Flugestone Acetate in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flugestone acetate (FGA), a potent synthetic progestin, is widely utilized in veterinary medicine for the synchronization of estrus in sheep and goats. A thorough understanding of its metabolic fate is crucial for evaluating its efficacy and safety. This technical guide provides a comprehensive overview of the metabolism, pharmacokinetics, and excretion of this compound acetate in various animal models, with a focus on sheep, goats, and laboratory animals. The information is compiled from peer-reviewed literature and regulatory documents to support research and drug development endeavors.

Introduction

This compound acetate, also known as flurogestone acetate or Cronolone, is a synthetic analogue of progesterone.[1][2][3] Its primary application is in controlled internal drug release devices, such as intravaginal sponges, to regulate the reproductive cycles of small ruminants.[3][4][5] The progestational activity of FGA is approximately 20 times more potent than that of natural progesterone.[1][3] This guide delves into the metabolic pathways, pharmacokinetic profiles, and elimination routes of FGA in key animal species.

Metabolic Pathways

The metabolism of this compound acetate primarily occurs in the liver. The main metabolic transformation involves hydroxylation, which is a common metabolic pathway for steroid hormones.[4]

An in vitro study utilizing ovine hepatocytes demonstrated that this compound acetate is converted into a number of hydroxylated metabolites.[4] This metabolic process is considered a normal breakdown pathway for progestagens, leading to compounds that are generally less pharmacologically active than the parent drug.[4] While the precise chemical structures of all individual metabolites are not fully elucidated in the available literature, the primary pathway involves the addition of hydroxyl (-OH) groups to the steroid nucleus.

Below is a diagram illustrating the generalized metabolic pathway of this compound acetate.

Caption: Generalized metabolic pathway of this compound Acetate.

Pharmacokinetics and Tissue Residues

The pharmacokinetic profile of this compound acetate has been primarily studied in sheep and goats following intravaginal administration.

Sheep

Following the insertion of FGA-impregnated intravaginal sponges, plasma concentrations of the parent compound reach a plateau relatively quickly.[4]

| Parameter | Value | Species | Administration | Reference |

| Time to Plateau | ~10 hours | Sheep | Intravaginal | [4] |

| Plateau Concentration | ~1.2 µg/L | Sheep | Intravaginal | [4] |

| Elimination Half-Life (t½α) | 1.6 hours (rapid phase) | Sheep | Intravaginal | [4] |

| Elimination Half-Life (t½β) | 28.7 hours (slow phase) | Sheep | Intravaginal | [4] |

| Cmax | 1.4 - 3.7 ng/mL | Sheep | Intravaginal | [1][6] |

| Tmax | 8 - 24 hours | Sheep | Intravaginal | [1][6] |

Following sponge removal, the elimination of FGA from plasma is biphasic.[4] Tissue residue studies in sheep show that the highest concentrations of FGA are found in muscle one day after sponge removal, with levels declining rapidly over the following days.[4]

| Tissue | Mean Concentration (1 day withdrawal) | Mean Concentration (5 days withdrawal) | Reference |

| Muscle | 1.84 µg/kg | 0.06 µg/kg | [4] |

| Fat | 0.45 µg/kg | 0.03 µg/kg | [4] |

| Liver | 0.44 µg/kg | 0.03 µg/kg | [4] |

| Kidney | 0.17 µg/kg | 0.02 µg/kg | [4] |

Goats

In goats, plasma concentrations of FGA also reach a plateau after intravaginal administration, although the pattern may show two distinct phases.[4]

| Parameter | Value | Species | Administration | Reference |

| Plateau Concentration (0-2 days) | ~0.77 µg/L | Goats | Intravaginal | [4] |

| Plateau Concentration (3-9 days) | ~0.53 µg/L | Goats | Intravaginal | [4] |

| Time to Undetectable Levels | < 24 hours post-removal | Goats | Intravaginal | [4] |

This compound acetate residues are also found in the milk of treated goats, with concentrations reflecting plasma levels.[4]

| Time | Mean Milk Concentration | Reference |

| 1-4 days of treatment | 0.82 µg/L | [4] |

| 5-11 days of treatment | 0.64 µg/L | [4] |

| 10 hours post-removal | 0.10 µg/L | [4] |

| 1 day post-removal | 0.03 µg/L | [4] |

| > 1 day post-removal | Undetectable | [4] |

Laboratory Animals

Detailed pharmacokinetic studies of this compound acetate in common laboratory animals such as rats, mice, and rabbits are limited in the public domain.[4] A 90-day oral toxicity study in rats was conducted, which provided a No-Observed-Effect Level (NOEL) of 0.2 mg/kg body weight/day.[4] However, this study did not detail the metabolic fate of FGA in rats.

Excretion

The primary route of excretion for the hydroxylated metabolites of this compound acetate is through both urine and feces.[1][6] The conjugated metabolites are water-soluble, facilitating their renal and biliary clearance.

Experimental Protocols

Detailed experimental protocols for the metabolic studies of this compound acetate are not extensively published. However, based on standard methodologies for steroid metabolism and residue analysis, a typical workflow can be outlined.

In Vitro Metabolism Study (Ovine Hepatocytes)

-

Hepatocyte Isolation: Primary hepatocytes are isolated from fresh ovine liver tissue by collagenase perfusion.

-

Cell Culture: Isolated hepatocytes are cultured in a suitable medium to form a monolayer.

-

Incubation: A known concentration of this compound acetate (often radiolabeled for easier tracking) is added to the culture medium and incubated for a specific period.

-

Sample Collection: Aliquots of the culture medium and cell lysates are collected at various time points.

-

Metabolite Extraction: Metabolites are extracted from the samples using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Analysis: The extracted samples are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or a radioactivity detector to identify and quantify the parent drug and its metabolites.

Caption: Workflow for an in vitro metabolism study using hepatocytes.

In Vivo Pharmacokinetic and Residue Studies (Sheep/Goats)

-

Animal Selection and Acclimatization: A cohort of healthy animals is selected and acclimatized to the study conditions.

-

Drug Administration: this compound acetate is administered, typically via an intravaginal sponge containing a specified dose.

-

Sample Collection:

-

Blood: Serial blood samples are collected at predetermined time points via jugular venipuncture. Plasma is separated by centrifugation.

-

Tissues: At the end of the study, animals are euthanized, and various tissues (muscle, fat, liver, kidney) are collected.

-

Milk: For lactating animals, milk samples are collected at regular intervals.

-

-

Sample Processing and Storage: All samples are processed and stored under appropriate conditions (e.g., -20°C or -80°C) until analysis.

-

Analysis: An analytical method, such as HPLC-MS/MS, is used for the quantification of this compound acetate in plasma, tissues, and milk.[4] The method is validated for linearity, accuracy, precision, and limits of detection and quantification.

Caption: Workflow for an in vivo pharmacokinetic and residue study.

Conclusion

The metabolic fate of this compound acetate in animal models, particularly sheep and goats, is characterized by hepatic hydroxylation followed by excretion of the metabolites in urine and feces. Pharmacokinetic data from these species indicate predictable absorption and elimination patterns following intravaginal administration. While comprehensive metabolic profiling in laboratory animals is not widely available, the existing data provides a solid foundation for the continued safe and effective use of this compound acetate in veterinary medicine. Further research to identify and quantify individual metabolites across a wider range of species would provide a more complete understanding of its disposition.

References

- 1. Pharmacological particulars - Chronogest CR® 20 mg controlled release vaginal sponge for sheep [noahcompendium.co.uk]

- 2. This compound acetate - Wikipedia [en.wikipedia.org]

- 3. Fluorogestone acetate for oestrus control in sheep and goats (also known as this compound Acetate, Flurogestone Acetate, Fluorogesterone Acetate) [pharmplex.com.au]

- 4. ema.europa.eu [ema.europa.eu]

- 5. originbiopharma.com [originbiopharma.com]

- 6. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]

The Pharmacokinetics of Intravaginal Flugestone Acetate Sponges: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of intravaginal flugestone acetate (FGA) sponges, a widely used tool for estrus synchronization in sheep and goats. The information presented herein is curated from a variety of scientific sources to support research, development, and clinical application of this technology. This compound acetate, a synthetic progestogen, is approximately 20 to 25 times more potent than progesterone and functions by suppressing the release of gonadotropins through negative feedback on the hypothalamic-pituitary axis, thereby controlling the estrous cycle.[1][2][3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound acetate when administered via intravaginal sponges in ewes.

Table 1: Plasma Pharmacokinetic Parameters of this compound Acetate in Ewes

| Parameter | Value | Species | Sponge Dosage | Duration of Treatment | Source |

| Cmax (Maximum Plasma Concentration) | 1.4 - 3.7 ng/mL | Ovine | 20 mg | 12-14 days | [2][4][5] |

| ~1.2 µg/L (~1.2 ng/mL) | Ovine | Not Specified | 14 days | [6] | |

| 3.0 ng/mL (s.e.m. +/- 0.22) on day 1 | Ovine | 40 mg | 12 days | [7] | |

| Tmax (Time to Maximum Plasma Concentration) | 8 - 24 hours | Ovine | 20 mg | 12-14 days | [2][4][5] |

| Within 10 hours | Ovine | Not Specified | 14 days | [6] | |

| Plasma Concentration at Plateau | 1.1 ng/mL (+/- 0.08) after day 4 | Ovine | 40 mg | 12 days | [7] |

| ~1.2 µg/L (~1.2 ng/mL) | Ovine | Not Specified | 14 days | [6] | |

| Elimination Half-Life (t½) | Biphasic: Rapid phase (t½ = 1.6 hours), Slower phase (t½ = 28.7 hours) | Ovine | Not Specified | 14 days | [6] |

| Time to Undetectable Levels | Below limit of quantification (0.04 ng/mL) one day after sponge removal | Ovine | 20 mg | 12-14 days | [2][4][5] |

Table 2: this compound Acetate Residues in Milk and Tissues of Ewes (40 mg Sponge, 14-day Treatment)

| Sample Type | Concentration | Time Point | Source |

| Milk | Plateau level of 1.33 µg/L | At 10 hours after insertion | [6] |

| 0.22 µg/L | 10 hours after withdrawal | [6] | |

| 0.08 µg/L | 1 day after withdrawal | [6] | |

| Undetectable | > 1 day after withdrawal | [6] | |

| Muscle | 1.84 µg/kg (mean) | 1 day after withdrawal | [6] |

| Fat | 0.45 µg/kg (mean) | 1 day after withdrawal | [6] |

| Liver | 0.44 µg/kg (mean) | 1 day after withdrawal | [6] |

| Kidney | 0.17 µg/kg (mean) | 1 day after withdrawal | [6] |

Experimental Protocols

The methodologies employed in pharmacokinetic studies of intravaginal FGA sponges typically involve the following steps:

1. Animal Model and Treatment:

-

Device: Intravaginal sponges impregnated with this compound acetate at doses of 20 mg, 30 mg, or 40 mg are commonly used.[1][6][10][11][12]

-

Insertion: Sponges are inserted into the vagina using an applicator and left in place for a period of 12 to 14 days.[1][6][11]

-

Hormonal Co-treatment: In many protocols for estrus synchronization, an injection of equine chorionic gonadotropin (eCG), also known as Pregnant Mare Serum Gonadotropin (PMSG), is administered at the time of sponge removal to stimulate follicular growth and ovulation.[1][9][10][11][13][14] Doses typically range from 300 to 700 IU.[1][11]

2. Sample Collection:

-

Blood Sampling: Blood samples are collected at various time points before, during, and after the sponge treatment to determine plasma concentrations of this compound acetate and other hormones like progesterone.[7][8][9] Sampling frequency is higher around the time of sponge insertion and removal to accurately capture the absorption and elimination phases.[6][7]

-

Tissue and Milk Sampling: For residue studies, milk and tissue samples (muscle, fat, liver, kidney) are collected at specified times after sponge removal.[6]

3. Analytical Methodology:

-

Sample Preparation: Plasma samples typically undergo a liquid-liquid extraction process to isolate the this compound acetate.[15]

-

Quantification: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a common and validated method for the quantitative determination of this compound acetate in ovine plasma.[6][15] Radioimmunoassay (RIA) has also been used.[7] The limit of quantification for HPLC-MS/MS has been reported to be as low as 0.04 ng/mL.[2][4][5]

Visualizations

Signaling Pathway

Caption: Negative feedback of FGA on the hypothalamic-pituitary-ovarian axis.

Experimental Workflow

Caption: Typical workflow for estrus synchronization using FGA sponges in ewes.

References

- 1. ruminants.ceva.com [ruminants.ceva.com]

- 2. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]

- 3. Fluorogestone acetate for oestrus control in sheep and goats (also known as this compound Acetate, Flurogestone Acetate, Fluorogesterone Acetate) [pharmplex.com.au]

- 4. Pharmacological particulars - Chronogest CR® 20 mg controlled release vaginal sponge for sheep [noahcompendium.co.uk]

- 5. assets.hpra.ie [assets.hpra.ie]

- 6. ema.europa.eu [ema.europa.eu]

- 7. A radioimmunoassay for fluorogestone acetate (FGA) and its application to the measurement of plasma FGA and progesterone in ewes treated with FGA-impregnated intravaginal sponges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Veterinarski arhiv [vetarhiv.vef.unizg.hr]

- 9. Use of fluorogestone acetate sponges or controlled internal drug release for estrus synchronization in ewes: Effects of hormonal profiles and reproductive performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. ufrgs.br [ufrgs.br]

- 15. Development of a high-performance liquid chromatography-tandem mass spectrometry method for the determination of flurogestone acetate in ovine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Toxicological Profile of Flurogestone Acetate in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurogestone acetate (FGA), a synthetic progestin, is primarily utilized in veterinary medicine for estrus synchronization in sheep and goats.[1] This technical guide provides a comprehensive overview of the toxicological profile of Flurogestone acetate in mammalian species, drawing from available regulatory assessments and scientific literature. The document details its pharmacokinetics, acute and chronic toxicity, reproductive and developmental effects, genotoxicity, and carcinogenicity. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are illustrated using diagrams to facilitate understanding. While extensive data exists for its reproductive and developmental toxicity, this guide also highlights areas where information, particularly regarding detailed pharmacokinetics in laboratory animals, is limited.

Pharmacokinetics and Metabolism

Following intravaginal administration in sheep and goats, Flurogestone acetate is absorbed, reaching plateau concentrations in plasma.[1] An in vitro study using ovine hepatocytes demonstrated that FGA is metabolized into several hydroxylated products, which is a typical metabolic pathway for progestagens.[1] It is presumed that these metabolites have less pharmacological activity than the parent compound.[1]

Table 1: Pharmacokinetic Parameters of Flurogestone Acetate in Sheep

| Parameter | Value | Route of Administration |

| Time to Plateau Plasma Concentration | Within 10 hours | Intravaginal |

| Plasma Concentration at Plateau | ~1.2 µg/L | Intravaginal |

| Elimination Half-life (Rapid Phase) | 1.6 hours | Intravaginal |

| Elimination Half-life (Slow Phase) | 28.7 hours | Intravaginal |

Data sourced from the European Medicines Agency report.[1]

Acute Toxicity

Formal single-dose toxicity studies for Flurogestone acetate have not been performed.[1] However, an acute oral toxicity study in rats has established a Lethal Dose 50 (LD50).

Table 2: Acute Oral Toxicity of Flurogestone Acetate

| Species | LD50 |

| Rat | > 1000 mg/kg |

Data sourced from the University of Hertfordshire's Pesticide Properties Database.[2]

Chronic Toxicity

A 90-day oral toxicity study in rats was conducted to assess the effects of repeated exposure to Flurogestone acetate.

Table 3: 90-Day Oral Toxicity Study of Flurogestone Acetate in Rats

| Dose Levels | NOAEL | Observed Effects at Higher Doses |

| 0.2, 1.0, and 5.0 mg/kg bw/day | 0.2 mg/kg bw/day | Decreased body weight gain, decreased adrenal weight, and some histological changes in the adrenals. |

Data sourced from the European Medicines Agency report.[1]

Experimental Protocol: 90-Day Oral Toxicity Study in Rats

While the specific protocol for the cited study is not detailed, a general methodology for such a study would involve:

-

Animal Model: Wistar or Sprague-Dawley rats.

-

Administration: Flurogestone acetate mixed in the diet.

-

Dose Groups: At least three dose levels and a control group.

-

Duration: 90 days.

-

Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology of major organs and tissues.

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of Flurogestone acetate has been extensively investigated, particularly in rabbits, which have been identified as the most sensitive species.[1]

Table 4: One-Generation Reproductive Toxicity Study of Flurogestone Acetate in Rabbits

| Parameter | NOEL | Observed Effects at Higher Doses |

| Parental Toxicity | 0.003 mg/kg bw/day | Effects on the adrenals and the liver. |

| Reproductive Toxicity | 0.003 mg/kg bw/day | Reduced fertility. |

| Embryotoxicity | 0.003 mg/kg bw/day | Intrauterine mortality. |

| Pup Toxicity | 0.010 mg/kg bw/day | Perinatal mortality. |

Data sourced from the European Medicines Agency report.[1]

Table 5: Teratogenicity Studies of Flurogestone Acetate

| Species | Route | Dose Levels (mg/kg bw/day) | Maternal Toxicity NOEL | Embryo/Fetal Toxicity NOEL | Teratogenic Effects |

| Rat | Oral | 0.1, 1.0, 10.0 | 0.1 mg/kg bw/day | Not observed | Not teratogenic |

| Rabbit | Oral | 0.010, 0.040, 0.160 | 0.010 mg/kg bw/day | 0.040 mg/kg bw/day | Not teratogenic |

Data sourced from the European Medicines Agency report.[1]

Experimental Workflow: One-Generation Reproductive Toxicity Study in Rabbits

The following diagram illustrates a generalized workflow for a one-generation reproductive toxicity study.

Genotoxicity

Flurogestone acetate has been evaluated in a battery of in vitro genotoxicity tests and has been found to be non-genotoxic.[1]

Table 6: Genotoxicity Profile of Flurogestone Acetate

| Test | Test System | Result |

| Gene Mutation | Bacteria (Ames test) | Negative |

| Gene Mutation | Mouse lymphoma cells | Negative |

| Chromosomal Aberrations | Human lymphocytes | Negative |

Data sourced from the European Medicines Agency report.[1]

Experimental Workflow: In Vitro Chromosomal Aberration Test

The diagram below outlines the typical steps involved in an in vitro chromosomal aberration test using human lymphocytes.

Carcinogenicity

Carcinogenicity studies for Flurogestone acetate have not been performed.[1] This is justified by the fact that FGA belongs to a class of non-genotoxic compounds and has tested negative in in vitro mutagenicity assays.[1] The potential tumorigenic effects of progestagens are generally considered to be related to epigenetic mechanisms that are secondary to their progestational effects.[1]

Mechanism of Action: Progestin Signaling

As a synthetic progestin, Flurogestone acetate exerts its biological effects primarily by interacting with progesterone receptors (PRs). The binding of FGA to PRs initiates a cascade of molecular events that modulate the transcription of target genes.

Signaling Pathway: Classical Progesterone Receptor Action

The following diagram illustrates the classical (genomic) signaling pathway of progestins.

Conclusion

Flurogestone acetate exhibits a toxicological profile characterized by effects on reproductive parameters at low doses in the most sensitive species, the rabbit. The overall No-Observed-Effect-Level (NOEL) has been established at 0.003 mg/kg bw/day based on reproductive and developmental toxicity studies.[1] It is not genotoxic and is not considered to be a carcinogen. While data on its acute and chronic toxicity are available, detailed pharmacokinetic studies in laboratory mammals are lacking. This guide provides a consolidated resource for researchers and professionals in drug development, summarizing the current understanding of the toxicological properties of Flurogestone acetate. Further research into its pharmacokinetics in laboratory models would provide a more complete toxicological profile.

References

Methodological & Application

Application Notes and Protocols for Estrus Synchronization in Ewes Using Flugestone Acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flugestone acetate (FGA), also known as flurogestone acetate or cronolone, is a synthetic progestogen widely utilized in small ruminant production for the synchronization of estrus.[1] Its application, primarily through intravaginal sponges, allows for controlled breeding, facilitating the use of artificial insemination (AI) and enabling concentrated lambing periods.[2][3] This document provides detailed protocols and application notes for the use of FGA in estrus synchronization protocols in ewes, supported by quantitative data from various studies and detailed experimental methodologies.

Mechanism of Action

This compound acetate mimics the action of natural progesterone produced by the corpus luteum.[4] During the treatment period, the sustained release of FGA from the intravaginal sponge elevates circulating progestogen levels, which inhibits the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. This, in turn, suppresses the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland, thereby preventing estrus and ovulation.[4][5] Upon removal of the FGA-impregnated sponge, the rapid decline in circulating progestogen levels leads to a rebound increase in GnRH, LH, and FSH secretion, which stimulates follicular growth, maturation, and subsequent synchronized ovulation, allowing for timed breeding.[6]

Signaling Pathway

Caption: Signaling pathway of this compound Acetate in estrus synchronization.

Experimental Protocols

Several protocols have been developed for estrus synchronization using FGA, varying in duration and the ancillary hormones used. The choice of protocol may depend on factors such as the season (breeding vs. non-breeding), the breed of ewe, and whether natural mating or fixed-time artificial insemination (FTAI) will be used.

Protocol 1: Long-Term FGA Treatment (12-14 Days)

This is a traditional and widely used protocol.

Methodology:

-

Day 0: Insert an intravaginal sponge containing 20-40 mg of this compound Acetate into each ewe.[7][8] The applicator should be cleaned and disinfected between animals to prevent the spread of infection.[6]

-

Day 12-14: Remove the intravaginal sponge by gently pulling the attached string.[8]

-

At sponge removal: Administer an intramuscular injection of equine chorionic gonadotropin (eCG, also known as PMSG). The dose typically ranges from 300 to 700 IU, depending on the breed, season, and desired ovulation rate.[6][8]

-

Estrus Detection and Mating: Estrus is expected to occur 24 to 48 hours after sponge removal.[9] Ewes can be exposed to fertile rams for natural mating or can be artificially inseminated. For FTAI, a common timing is 55 hours after sponge removal.[8]

Protocol 2: Short-Term FGA Treatment (7 Days)

Shorter protocols have been investigated and shown to be effective, potentially reducing the incidence of vaginal irritation.

Methodology:

-

Day 0: Insert an FGA intravaginal sponge (20-40 mg).

-

Day 6: Administer an intramuscular injection of a prostaglandin F2α (PGF2α) analogue (e.g., 250 µg cloprostenol) to ensure luteolysis.[10]

-

Day 7: Remove the FGA sponge. At the time of removal, administer an intramuscular injection of eCG (e.g., 600 IU).[10]

-

Estrus Detection and Mating: Estrus detection and mating or AI are performed as in the long-term protocol, with estrus expected within 24-48 hours of sponge removal.

Quantitative Data Summary

The efficacy of FGA-based estrus synchronization protocols can be evaluated based on several reproductive parameters. The following tables summarize data from various studies.

Table 1: Comparison of Reproductive Performance with Different FGA Doses and Durations

| Protocol Duration | FGA Dose (mg) | Estrus Response (%) | Pregnancy Rate (%) | Lambing Rate (%) | Prolificacy (Lambs/Ewe) | Reference |

| 7 days | 20 | 96 | - | - | - | [10] |

| 7 days | 40 | 88 | - | - | - | [10] |

| 14 days | 20 | 52 | - | - | - | [10] |

| 14 days | 40 | 68 | - | - | - | [10] |

| 14 days | 20 | - | 47.05 - 63.33 | - | - | [7][11] |

| 13 days | 40 | 52.2 - 91.1 | - | - | - | [12] |

Table 2: Hormonal Concentrations Following Progestagen Withdrawal

| Hormone | Time After Withdrawal | FGA Group | CIDR Group | Reference |

| Estradiol | 0 hr | Lower | Higher | [9] |

| Estradiol | 24 hr | Lower | Higher | [9] |

| Estradiol | 48 hr | Lower | Higher | [9] |

| Progesterone | 0 hr | Lower | Higher | [9] |

| Progesterone | 24 hr | Lower | Higher | [9] |

| Progesterone | 48 hr | Lower | Higher | [9] |

| FSH | 24 hr | Significantly Higher | Lower | [9] |

| FSH | 48 hr | Significantly Higher | Lower | [9] |

| LH | 48 hr | Lower | Significantly Higher | [9] |

Note: CIDR (Controlled Internal Drug Release) is another progestogen-releasing device often compared to FGA sponges.

Experimental Workflow